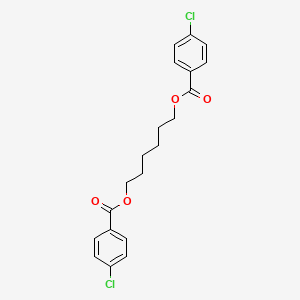
Hexane-1,6-diyl bis(4-chlorobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane-1,6-diyl bis(4-chlorobenzoate) is an organic compound with the molecular formula C20H20Cl2O4. It is a diester derived from hexane-1,6-diol and 4-chlorobenzoic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Hexane-1,6-diyl bis(4-chlorobenzoate) can be synthesized through the esterification reaction between hexane-1,6-diol and 4-chlorobenzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Hexane-1,6-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield hexane-1,6-diol and 4-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Hexane-1,6-diyl bis(4-chlorobenzoate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of hexane-1,6-diyl bis(4-chlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in the hydrolysis of esters, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Hexane-1,6-diyl bis(4-chlorobenzoate) can be compared with other similar compounds, such as:
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): This compound has a similar structure but contains sulfonate groups instead of ester groups.
Hexane-1,6-diyl bis(4-bromobenzoate): This compound contains bromine atoms instead of chlorine atoms.
Hexane-1,6-diyl bis(4-chlorobenzoate) stands out due to its unique combination of chemical properties, making it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
3023-46-9 |
|---|---|
Molekularformel |
C20H20Cl2O4 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
6-(4-chlorobenzoyl)oxyhexyl 4-chlorobenzoate |
InChI |
InChI=1S/C20H20Cl2O4/c21-17-9-5-15(6-10-17)19(23)25-13-3-1-2-4-14-26-20(24)16-7-11-18(22)12-8-16/h5-12H,1-4,13-14H2 |
InChI-Schlüssel |
RKWHZBYYRMEKMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCCCCOC(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















